2,4,6-trimethyl-N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)benzenesulfonamide
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Overview
Description
2,4,6-TRIMETHYL-N-(4-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-TRIMETHYL-N-(4-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the sulfonamide group: This can be achieved by reacting a sulfonyl chloride with an amine under basic conditions.
Introduction of the piperidine ring: This step involves the formation of the piperidine ring through cyclization reactions.
Attachment of the pyrimidine ring: The pyrimidine ring can be introduced via nucleophilic substitution reactions.
Final assembly: The final step involves coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial scale.
Chemical Reactions Analysis
Types of Reactions
2,4,6-TRIMETHYL-N-(4-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines.
Scientific Research Applications
2,4,6-TRIMETHYL-N-(4-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a ligand for studying protein interactions.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4,6-TRIMETHYL-N-(4-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Trimethylbenzene: An aromatic hydrocarbon with similar structural features but different functional groups.
2,4,6-Trimethylaniline: An aromatic amine with similar methyl substitution patterns.
4-Amino-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide: A sulfonamide with a similar core structure but different substituents.
Uniqueness
2,4,6-TRIMETHYL-N-(4-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C25H31N5O2S |
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Molecular Weight |
465.6 g/mol |
IUPAC Name |
2,4,6-trimethyl-N-[4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C25H31N5O2S/c1-17-14-18(2)24(19(3)15-17)33(31,32)29-22-10-8-21(9-11-22)27-25-26-20(4)16-23(28-25)30-12-6-5-7-13-30/h8-11,14-16,29H,5-7,12-13H2,1-4H3,(H,26,27,28) |
InChI Key |
WNYFZJKDMFSDBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)N4CCCCC4)C)C |
Origin of Product |
United States |
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